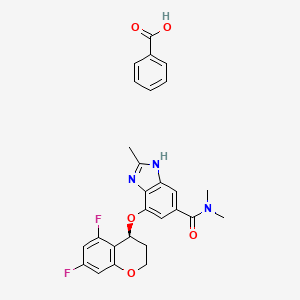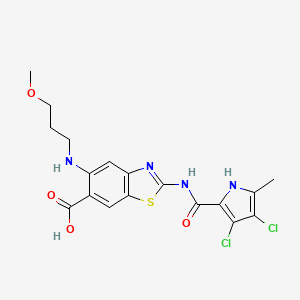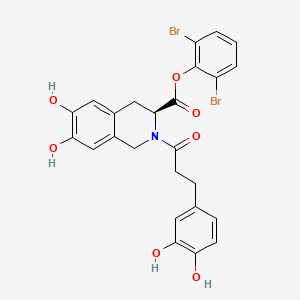
PAN endonuclease-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PAN endonuclease-IN-2, also known as compound T-31, is a PAN endonuclease inhibitor with an IC50 value of 0.15 μM. It is an antiviral agent with broad-spectrum anti-influenza activity. This compound targets the N-terminal PA subunit of the polymerase-RNA complex and the dependent endonuclease active site, thereby interfering with viral entry into host cells and viral replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PAN endonuclease-IN-2 involves multiple steps, including the formation of a chelated structure with Mn2+ cations at the active center. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the compound is synthesized in research laboratories using standard organic synthesis techniques and is available for scientific research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: PAN endonuclease-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include Mn2+ cations, which form a chelated structure with the compound. Other reagents and conditions depend on the specific synthetic route and desired modifications .
Major Products Formed: The major products formed from the reactions involving this compound include derivatives with enhanced antiviral activity. These derivatives are designed to target the influenza HA and RdRp complexes, thereby interfering with viral replication .
Wissenschaftliche Forschungsanwendungen
PAN endonuclease-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antiviral agent to study the inhibition of influenza virus replication. The compound’s ability to target both the influenza HA and RdRp complexes makes it a valuable tool for developing new antiviral therapies .
Wirkmechanismus
PAN endonuclease-IN-2 exerts its effects by targeting the N-terminal PA subunit of the polymerase-RNA complex and the dependent endonuclease active site. The compound promotes the cleavage of the RNA strand, allowing the polymerase to begin synthesizing new RNA molecules. This mechanism interferes with viral entry into host cells and viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to PAN endonuclease-IN-2 include other PAN endonuclease inhibitors, such as raltegravir derivatives and L-DOPA derivatives. These compounds also target the PA endonuclease active site and exhibit antiviral activity .
Uniqueness: this compound is unique due to its broad-spectrum anti-influenza activity and its ability to target both the influenza HA and RdRp complexes. This dual targeting mechanism enhances its antiviral efficacy and makes it a promising candidate for developing new antiviral therapies .
Eigenschaften
Molekularformel |
C25H21Br2NO7 |
|---|---|
Molekulargewicht |
607.2 g/mol |
IUPAC-Name |
(2,6-dibromophenyl) (3S)-2-[3-(3,4-dihydroxyphenyl)propanoyl]-6,7-dihydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C25H21Br2NO7/c26-16-2-1-3-17(27)24(16)35-25(34)18-9-14-10-21(31)22(32)11-15(14)12-28(18)23(33)7-5-13-4-6-19(29)20(30)8-13/h1-4,6,8,10-11,18,29-32H,5,7,9,12H2/t18-/m0/s1 |
InChI-Schlüssel |
RRLAHNBMCXPLLP-SFHVURJKSA-N |
Isomerische SMILES |
C1[C@H](N(CC2=CC(=C(C=C21)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)C(=O)OC4=C(C=CC=C4Br)Br |
Kanonische SMILES |
C1C(N(CC2=CC(=C(C=C21)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)C(=O)OC4=C(C=CC=C4Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




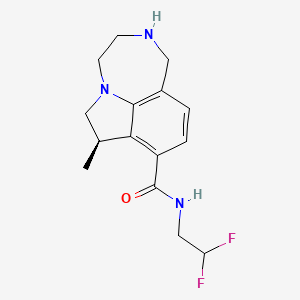

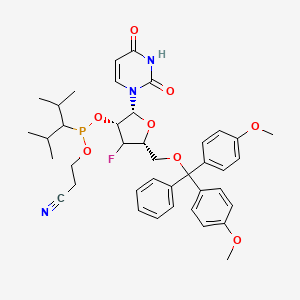
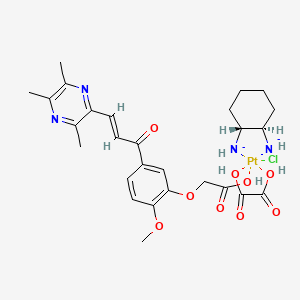
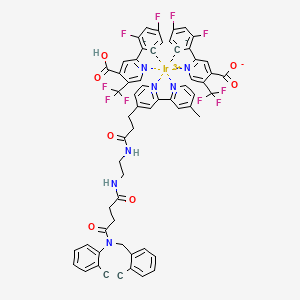

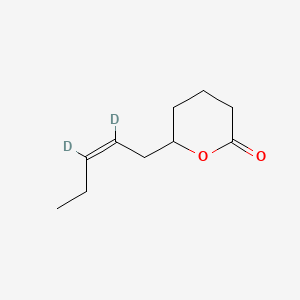
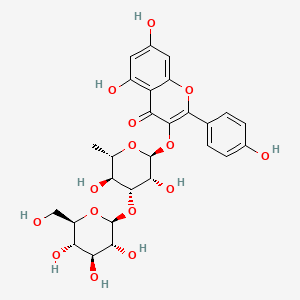

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
